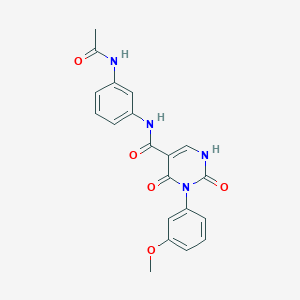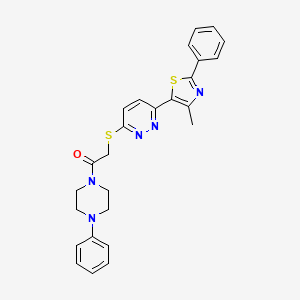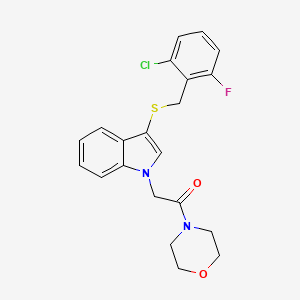![molecular formula C18H20BrN3O B11283908 3-(4-Bromophenyl)-N-[2-(cyclohex-1-EN-1-YL)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1093426-15-3](/img/structure/B11283908.png)
3-(4-Bromophenyl)-N-[2-(cyclohex-1-EN-1-YL)ethyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrazole-5-carboxamide: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 394.28 g/mol
CAS Number: 609796-49-8
This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic route for 3-(4-Bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves the following steps:
Bromination: Start with 4-bromophenylacetic acid and brominate it to obtain 4-bromobenzoyl chloride.
Cyclohexene Alkylation: React 4-bromobenzoyl chloride with cyclohexene to form the key intermediate, 2-(cyclohex-1-en-1-yl)ethyl 4-bromobenzoate.
Pyrazole Formation: Cyclize the intermediate with hydrazine hydrate to yield the target compound.
Industrial Production: Industrial-scale production methods are proprietary, but the compound can be synthesized in the laboratory using the above steps.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to various oxidation states of the nitrogen and bromine atoms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole nitrogen or the bromine atom.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Bromination: N-bromosuccinimide (NBS) in an inert solvent.
Cyclohexene Alkylation: Base-catalyzed reaction with cyclohexene.
Pyrazole Formation: Hydrazine hydrate in ethanol.
Major Products: The major product is the titled compound itself.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate due to its structural features.
Biological Studies: Used in studies related to inflammation, cell signaling, and enzyme inhibition.
Agrochemicals: Explored for pesticidal properties.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
These compounds share structural motifs but differ in substituents and functional groups.
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
CAS No. |
1093426-15-3 |
|---|---|
Molecular Formula |
C18H20BrN3O |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H20BrN3O/c19-15-8-6-14(7-9-15)16-12-17(22-21-16)18(23)20-11-10-13-4-2-1-3-5-13/h4,6-9,12H,1-3,5,10-11H2,(H,20,23)(H,21,22) |
InChI Key |
WIKFQRWPEAFMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenoxy)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11283840.png)
![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11283844.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11283845.png)
![3-(3-methoxyphenyl)-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11283846.png)

![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11283856.png)

![3-[(E)-2-Nitro-1-ethenyl]-4,5,6,7-tetrahydro-1-benzothiophene](/img/structure/B11283863.png)
![3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B11283874.png)
![N-(2-ethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283889.png)
![N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B11283893.png)
![N-(3-chloro-4-methoxyphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11283895.png)
![1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine](/img/structure/B11283901.png)
